molecular formula C12H15NO2 B13363199 (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid

(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid

Cat. No.: B13363199
M. Wt: 205.25 g/mol
InChI Key: OASYHJXSVVGJIA-GXSJLCMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including ®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges that require specific reaction conditions to overcome.

Industrial Production Methods

Industrial production methods for azetidines often involve the use of high-pressure reactors and specialized catalysts to facilitate the cycloaddition reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A simpler azetidine derivative without the phenylethyl group.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different reactivity.

Uniqueness

®-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid is unique due to its chiral nature and the presence of the phenylethyl group, which imparts distinct chemical and biological properties. Its ring strain and stability make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-8-7-11(13)12(14)15/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11+/m0/s1

InChI Key

OASYHJXSVVGJIA-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC2C(=O)O

Origin of Product

United States

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